molecular formula C8H7NO B1279817 Benzofuran-4-amine CAS No. 412336-07-3

Benzofuran-4-amine

Cat. No. B1279817
M. Wt: 133.15 g/mol
InChI Key: OCZGGFAZAPGFMC-UHFFFAOYSA-N
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Description

Benzofuran-4-amine is a chemical compound that is part of the benzofuran family, which consists of a fused ring structure combining benzene and furan rings. The amine group attached to the fourth position of the benzofuran ring system adds to the compound's reactivity and potential for further chemical modifications. Benzofuran derivatives are known for their presence in various bioactive natural products and pharmaceutical drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the cyclization of propargyl amines to form 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans, which can further rearrange to 2-substituted benzofuran derivatives under certain conditions . Another method utilizes acrolein dimer and 1,3-dicarbonyl compounds with Lewis acid catalysts to synthesize 2,3-disubstituted benzofurans . Additionally, intramolecular Wittig reactions have been employed to prepare highly functional benzofurans starting from salicylic aldehyde derivatives . A one-pot synthesis approach has also been reported, where in situ generated benzofuran-2-amine reacts with various dielectrophiles to form benzofuro[2,3-b]pyridine ring systems . Furthermore, a facile synthesis method using o-hydroxy aryl ketone, amine, and chloroacetyl chloride has been developed for the synthesis of benzofuran derivatives10.

Molecular Structure Analysis

The molecular structure of benzofuran-4-amine derivatives has been studied using various spectroscopic techniques. For instance, the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of a nitro-substituted benzofuran derivative were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. Chiral amine thiourea has been used to promote enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides, yielding products with high diastereo- and enantioselectivities . Radical cyclization cascade reactions have also been employed to construct complex benzofurylethylamine derivatives . Moreover, recent advances have been made in cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues, which are important for the construction of benzothiophene, benzofuran, indole, and indene frameworks .

Physical and Chemical Properties Analysis

Benzofuran and its derivatives exhibit a range of physical and chemical properties that make them suitable for diverse applications. Libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds have been synthesized with variations in physicochemical properties to achieve lead-like compounds with a range of molecular weights and partition coefficients . These properties are crucial for the potential biological activity and drug-likeness of benzofuran derivatives.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines

    Benzofuran-2-amine is used to form benzofuro[2,3-b]pyridine ring systems, which are significant in synthesizing trifluoromethyl-α-carbolines, starting from indole-2-amine (Iaroshenko et al., 2008).

  • Diversity-Oriented Synthesis of Benzofuran Libraries

    Benzofuran scaffolds are central to many biologically active compounds, and efficient synthetic protocols have been established for preparing diverse libraries based on benzofuran structures (Qin et al., 2017).

  • Microwave-Assisted Synthesis of Benzofuran-2-carboxamides

    A practical microwave-assisted multicomponent protocol has been developed for synthesizing substituted benzofuran-2-carboxamides, which could be useful in drug discovery (Vincetti et al., 2016).

Biological Applications

  • Antimicrobial and Analgesic Activities

    Certain benzofuran derivatives, synthesized from benzofuran-2-yl compounds, have been screened for antimicrobial and analgesic activities, showing potential therapeutic applications (Venkatesh et al., 2010).

  • Bioactive Heterocycles Synthesis

    Benzofurans, pyridazones, and pyridones, known for their biological activities, are synthesized using benzofuran-based compounds, suggesting potential for enhanced biological effects (Patankar et al., 2000).

  • Antioxidant Activity

    Benzofuran derivatives have shown promising antioxidant activities, comparable to known antioxidants, highlighting their potential in therapeutic applications (Ezzatzadeh & Hossaini, 2018).

Chemical and Medicinal Chemistry Research

  • Functionalized Benzofuran Synthesis

    Research has focused on the synthesis of highly functionalized benzofuran derivatives, which can be integral in developing new compounds for medicinal chemistry (Han et al., 2014).

  • Total Synthesis of Natural Products with Benzofuran Rings

    Benzofuran-containing natural products have been a focus due to their complex structures and biological activities, with significant efforts in their total synthesis (Heravi et al., 2017).

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have emerged as important scaffolds with many biological properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZGGFAZAPGFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465333
Record name Benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-4-amine

CAS RN

412336-07-3
Record name Benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-4-amine
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